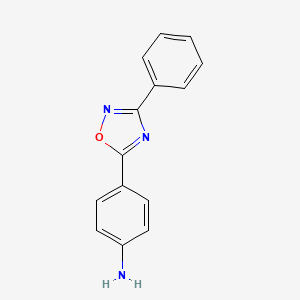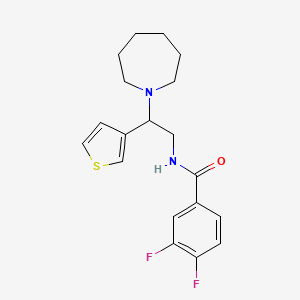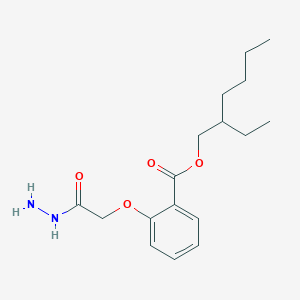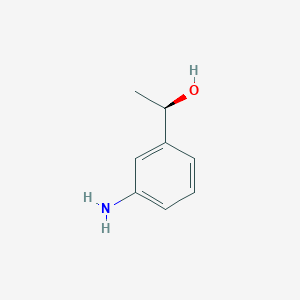![molecular formula C19H18N4O7S B2586599 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide CAS No. 301681-42-5](/img/structure/B2586599.png)
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide” is a chemical compound with the molecular formula C26H25N3O5S . It has a molecular weight of 491.5588 .
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen). This ring is substituted with two methyl groups at the 3 and 4 positions. The oxazole ring is also linked to a sulfamoyl group, which is in turn linked to a phenyl ring. The phenyl ring is acetylated and linked to a nitrophenoxy group .Physical And Chemical Properties Analysis
This compound has a density of 1.327g/cm3 and a refractive index of 1.633 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, particularly if it can be demonstrated to interact with viral proteins or replication mechanisms.
Anti-inflammatory and Analgesic Properties
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities , comparable to known drugs such as indomethacin and celecoxib . This indicates that our compound may also have potential applications in the treatment of inflammatory conditions and pain management, possibly with a lower ulcerogenic index.
Antimicrobial Activity
Thiazole and oxazole derivatives are known for their antimicrobial properties . They can act by blocking the biosynthesis of bacterial lipids or through other mechanisms . Given the structural features of our compound, it could be explored for its efficacy against bacterial and fungal species, contributing to the development of new antimicrobial agents.
Anticancer and Antiproliferative Effects
Compounds with thiazole and oxazole moieties have been studied for their anticancer and antiproliferative effects . They have shown promise in combating drug resistance by cancerous cells. Our compound could be investigated for its potential to inhibit the growth of cancer cells, particularly in hormone-responsive cancers like breast adenocarcinoma.
Antitubercular Potential
Derivatives of thiazole have been evaluated for their effectiveness against Mycobacterium tuberculosis . The presence of similar structural elements in our compound suggests that it might also exhibit antitubercular activity, which could be significant given the global challenge of tuberculosis.
Bioisosteric Properties in Drug Design
The oxazole ring, part of our compound’s structure, is known for its bioisosteric properties , which are valuable in drug design . This means that our compound could be used as a bioisostere to replace other functional groups in medicinal compounds, potentially leading to drugs with improved properties or reduced side effects.
Safety And Hazards
Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis. Further studies could also aim to elucidate its mechanism of action and determine its physical and chemical properties in more detail .
properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O7S/c1-12-13(2)21-30-19(12)22-31(27,28)17-9-3-14(4-10-17)20-18(24)11-29-16-7-5-15(6-8-16)23(25)26/h3-10,22H,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFMQGYNKVNDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)

![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)
![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)

![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586529.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole](/img/structure/B2586532.png)



![N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2586537.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2586539.png)